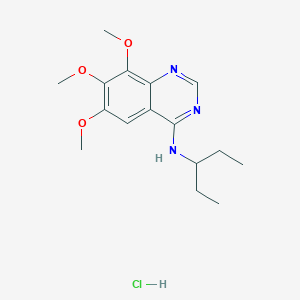![molecular formula C35H32F3N7O3S2 B609987 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide CAS No. 1834610-73-9](/img/structure/B609987.png)
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This compound is known for its high purity, with an assay of ≥98% as determined by high-performance liquid chromatography (HPLC). The empirical formula of PF-06456384 trihydrochloride is C35H32F3N7O3S2 · 3HCl, and it has a molecular weight of 829.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06456384 trihydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the trihydrochloride salt to achieve the desired purity and stability .
Industrial Production Methods
Industrial production of PF-06456384 trihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
PF-06456384 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of PF-06456384 trihydrochloride
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of PF-06456384 trihydrochloride, which can be used for further research and development .
Scientific Research Applications
PF-06456384 trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Employed in studies involving voltage-gated sodium channels, particularly NaV1.7, to understand their role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions involving sodium channel dysfunction, such as pain management.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
PF-06456384 trihydrochloride exerts its effects by selectively inhibiting the voltage-gated sodium channel NaV1.7. This inhibition occurs through binding to the channel and blocking the flow of sodium ions, which is crucial for the propagation of action potentials in neurons. The compound shows high selectivity for NaV1.7 over other sodium channels, making it a valuable tool for studying the specific functions of this channel .
Comparison with Similar Compounds
PF-06456384 trihydrochloride is unique due to its high selectivity and potency against NaV1.7. Similar compounds include:
PF-04856264: Another selective inhibitor of sodium channels with different selectivity profiles.
PF-05089771: Known for its inhibitory effects on various sodium channels.
PF-04531083: Used in research for its effects on sodium channel activity .
These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, highlighting the uniqueness of PF-06456384 trihydrochloride in targeting NaV1.7 .
Properties
CAS No. |
1834610-73-9 |
|---|---|
Molecular Formula |
C35H32F3N7O3S2 |
Molecular Weight |
719.8022 |
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45) |
InChI Key |
WSPHMGORSRQULF-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06456384; PF 06456384; PF06456384; PF-6456384; PF 6456384; PF6456384. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


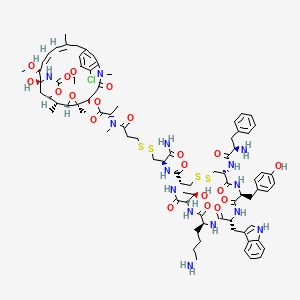
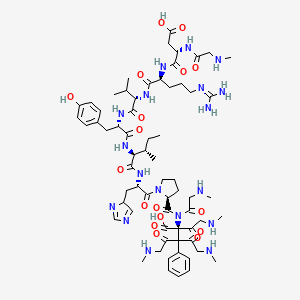
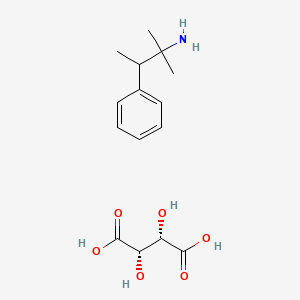
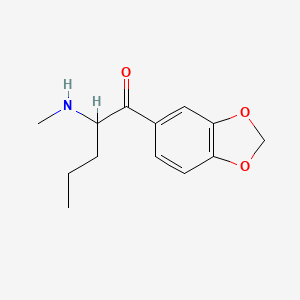

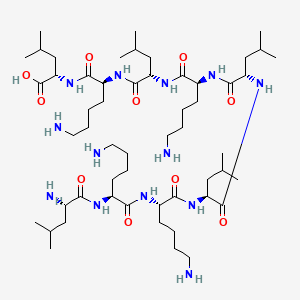
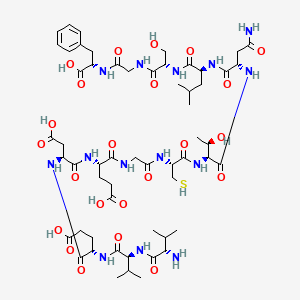
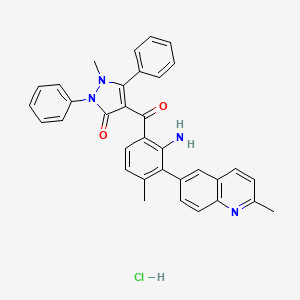
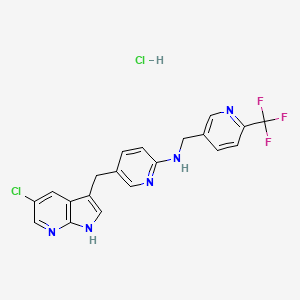
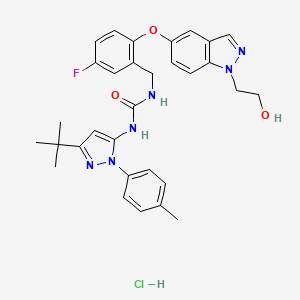
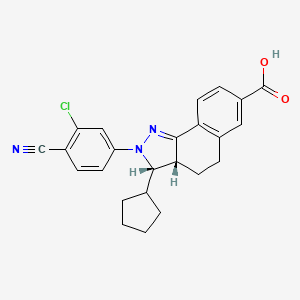
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

